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Compound Name: 1,4-Oxazepan-6-one

Cat. No.: B12820161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the molecular docking of 1,4-

oxazepane derivatives against various protein targets. The information is intended to guide

researchers in setting up, performing, and analyzing molecular docking simulations to evaluate

the potential of these compounds as therapeutic agents.

Overview of 1,4-Oxazepane Derivatives and Their
Targets
1,4-Oxazepane derivatives are a class of heterocyclic compounds that have garnered

significant interest in medicinal chemistry due to their diverse biological activities. Molecular

docking studies have been instrumental in elucidating their potential mechanisms of action by

predicting their binding modes and affinities to various protein targets. This document focuses

on the protocols for docking these derivatives against several key proteins, including bacterial

enzymes, human receptors, and other proteins implicated in disease.

Identified protein targets for 1,4-oxazepane and its analogs include:

Bacterial Enzymes: Undecaprenyl diphosphate synthase (UPPS) and Dihydrofolate

reductase (DHFR), crucial for bacterial cell wall and folate synthesis, respectively.

Human Receptors: Dopamine D4 receptor, a G-protein coupled receptor involved in

neurological processes.
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Peroxisomal Proteins: Peroxisomal biogenesis factor 14 (PEX14), involved in protein import

into peroxisomes.

Cancer-Related Proteins: Progesterone receptor, a key target in hormone-dependent

cancers.

Quantitative Docking Data Summary
The following tables summarize the binding affinities (docking scores) of 1,4-oxazepane and

related derivatives against their respective protein targets as reported in various studies. These

values provide a quantitative measure of the predicted binding strength, with more negative

values indicating a higher affinity.

Table 1: Docking Scores of 1,3-Oxazepane and 1,3-Benzoxazepine Derivatives against

Bacterial Targets[1]
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Compound
Target Protein
(PDB ID)

Organism
Binding Affinity
(kcal/mol)

1B

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -7.5

1C

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -8.1

2B

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -7.9

2C

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -8.4

3B

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -7.0

3C

Undecaprenyl

diphosphate synthase

(4H2M)

E. coli -7.2

1B
Dihydrofolate

reductase (3FYV)
S. aureus -7.1

1C
Dihydrofolate

reductase (3FYV)
S. aureus -7.6

2B
Dihydrofolate

reductase (3FYV)
S. aureus -7.4

2C
Dihydrofolate

reductase (3FYV)
S. aureus -8.0

3B
Dihydrofolate

reductase (3FYV)
S. aureus -6.9
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3C
Dihydrofolate

reductase (3FYV)
S. aureus -7.1

Table 2: Docking Scores of Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives against

Progesterone Receptor[2]

Compound
Target Protein
(PDB ID)

Organism
Binding Affinity
(kcal/mol)

6b
Progesterone

Receptor (4OAR)
Human -9.28

7a
Progesterone

Receptor (4OAR)
Human -9.11

7c
Progesterone

Receptor (4OAR)
Human -9.58

Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking of 1,4-

oxazepane derivatives using widely accepted software such as AutoDock Vina.

General Molecular Docking Workflow
The overall workflow for a typical molecular docking experiment is outlined below.
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Figure 1: General workflow for a molecular docking experiment.

Protocol 1: Docking of 1,4-Oxazepane Derivatives
against Bacterial Enzymes
This protocol is adapted from studies targeting Undecaprenyl diphosphate synthase (PDB ID:

4H2M) from E. coli and Dihydrofolate reductase (PDB ID: 3FYV) from S. aureus.[1]

3.2.1. Software and Tools Required:

PyRx: For virtual screening and docking.
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AutoDock Vina: Docking engine integrated into PyRx.

ChemDraw/Chem3D: For drawing and generating 3D structures of ligands.

Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

3.2.2. Ligand Preparation:

Draw the 2D structure of the 1,4-oxazepane derivative using ChemDraw.

Convert the 2D structure to a 3D structure using Chem3D.

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

Save the optimized ligand structure in a PDB file format.

Load the PDB file into PyRx, which will automatically convert it to the required PDBQT

format, adding Gasteiger charges and defining rotatable bonds.

3.2.3. Protein Preparation:

Download the crystal structure of the target protein (e.g., 4H2M or 3FYV) from the Protein

Data Bank (PDB).

Load the PDB file into a molecular visualization tool like Discovery Studio or PyMOL.

Remove all non-essential molecules, including water, co-crystallized ligands, and any co-

factors not relevant to the binding site.

If the protein has multiple chains, select the chain that contains the active site of interest.

Add polar hydrogens to the protein structure.

Save the cleaned protein structure as a PDB file.

Load the cleaned PDB file into PyRx to be automatically converted to the PDBQT format.

3.2.4. Docking Simulation:
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In PyRx, select the prepared protein and ligand molecules.

Define the binding site. For a blind docking approach, the grid box should encompass the

entire protein surface to allow the ligand to search for all possible binding sites. For a

targeted docking, center the grid box on the known active site of the enzyme.

Set the dimensions of the grid box (in Ångströms) to be large enough to accommodate the

ligand and allow for its rotation and translation.

Initiate the docking simulation using the AutoDock Vina wizard in PyRx. Vina will perform

multiple independent docking runs to find the most favorable binding poses.

3.2.5. Post-Docking Analysis:

Analyze the output from AutoDock Vina, which includes the binding affinity (in kcal/mol) for

the top-ranked poses.

The pose with the lowest binding energy is considered the most stable and is selected for

further analysis.

Visualize the protein-ligand complex of the best pose using Discovery Studio or PyMOL.

Identify and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic

interactions, and van der Waals forces, between the 1,4-oxazepane derivative and the amino

acid residues of the target protein.

Measure the distances of the identified hydrogen bonds to assess their strength.

Protocol 2: Docking of 1,4-Oxazepane Derivatives
against Human Dopamine D4 Receptor
This protocol is based on studies investigating 1,4-oxazepane derivatives as ligands for the

dopamine D4 receptor.[3][4] As a G-protein coupled receptor, a homology model or a cryo-EM

structure would be used.

3.3.1. Software and Tools Required:
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Homology modeling software (e.g., MODELLER) if a crystal structure is unavailable.

Molecular docking software (e.g., AutoDock Vina, GOLD, or Glide).

Molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

3.3.2. Receptor Preparation:

Obtain the 3D structure of the human dopamine D4 receptor. If an experimental structure is

not available, generate a homology model using a suitable template from the PDB.

Prepare the receptor by removing water molecules, adding hydrogens, and assigning partial

charges.

Define the binding site based on the location of known ligands or from predictions of binding

pockets. The transmembrane domain is the typical region of interest for ligand binding.

3.3.3. Ligand Preparation:

Prepare the 3D structures of the 1,4-oxazepane derivatives as described in Protocol 1.

Ensure correct protonation states of the amine groups at physiological pH, as this is crucial

for interactions with the receptor.

3.3.4. Docking and Scoring:

Perform the docking using a program that is well-suited for membrane proteins.

Use a scoring function that can accurately predict the binding affinities for this class of

receptor.

It is often beneficial to perform ensemble docking, using multiple conformations of the

receptor to account for its flexibility.

3.3.5. Post-Docking Analysis:

Analyze the top-ranked poses and their interactions with the key residues in the binding

pocket of the dopamine D4 receptor.
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Pay close attention to interactions with residues known to be important for ligand binding in

aminergic GPCRs, such as conserved aspartate and serine residues in the transmembrane

helices.

Compare the docking results with experimental data, such as Ki values from radioligand

binding assays, to validate the docking protocol.

Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways of the target proteins and the experimental workflows

provides a clearer understanding of the biological context and the methodological approach.

Signaling Pathways
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Figure 2: Simplified signaling pathway of the Dopamine D4 receptor.
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Figure 3: Role of Dihydrofolate Reductase in DNA synthesis.

Experimental Workflow for Virtual Screening
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Figure 4: Workflow for virtual screening of 1,4-oxazepane derivatives.

Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in

the molecular docking of 1,4-oxazepane derivatives. By following these detailed
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methodologies, scientists can effectively predict the binding interactions of these compounds

with their biological targets, thereby accelerating the process of drug discovery and

development. The visualization of signaling pathways and experimental workflows further aids

in contextualizing the research and planning future experiments. It is recommended to always

validate docking results with experimental assays to confirm the biological activity of the

identified lead compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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